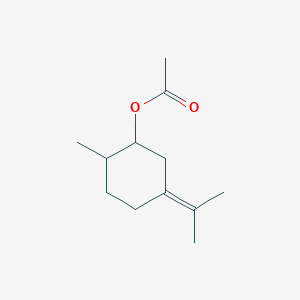
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound widely used in the perfume industry. It is a colorless liquid with a floral scent that resembles jasmine. MDJ has also been found to have various biological activities, making it a topic of interest in scientific research.
作用机制
The mechanism of action of MDJ is not fully understood, but it is believed to act through the modulation of various signaling pathways. MDJ has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. MDJ has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its anxiolytic and sedative effects.
生化和生理效应
MDJ has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. MDJ has also been shown to reduce oxidative stress and increase the levels of various antioxidant enzymes. In addition, MDJ has been shown to reduce anxiety and improve sleep quality in animal models.
实验室实验的优点和局限性
MDJ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it a useful tool for the study of various biological processes. However, there are also limitations to the use of MDJ in lab experiments. Its effects may vary depending on the dose and the route of administration. In addition, its effects may differ between animal models and humans.
未来方向
For the study of MDJ include the development of new drugs, the study of its effects in humans, and the elucidation of its mechanism of action.
合成方法
MDJ can be synthesized by the reaction of 2-methyl-5-cyclohexyl-1,3-dioxane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields MDJ as the major product with a yield of around 70%.
科学研究应用
MDJ has been found to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have anxiolytic and sedative effects in animal models. MDJ has been used in the development of new drugs and as a research tool in the study of various biological processes.
属性
CAS 编号 |
13461-20-6 |
|---|---|
产品名称 |
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate |
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
(2-methyl-5-propan-2-ylidenecyclohexyl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,12H,5-7H2,1-4H3 |
InChI 键 |
FWULGWOARCUKCG-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)CC1OC(=O)C |
规范 SMILES |
CC1CCC(=C(C)C)CC1OC(=O)C |
其他 CAS 编号 |
13461-20-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
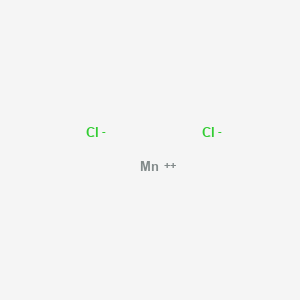
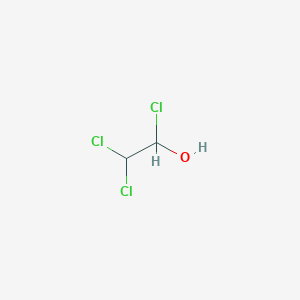

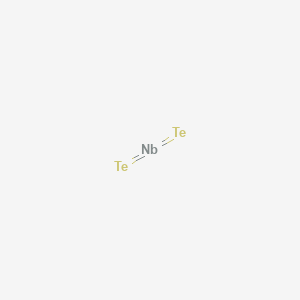


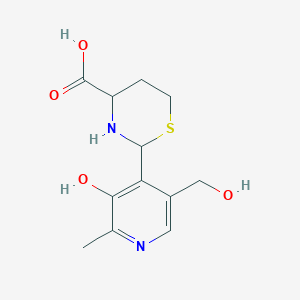
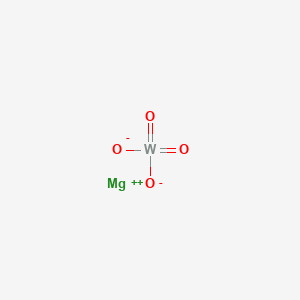
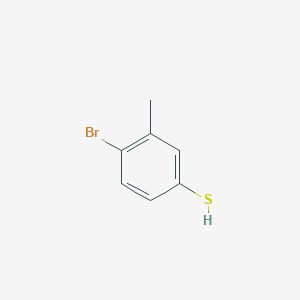
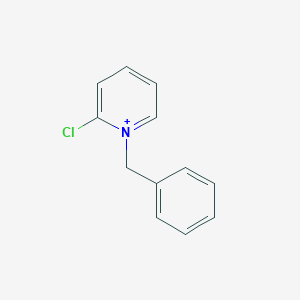
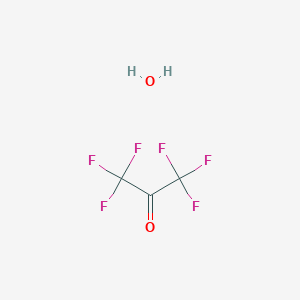
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)